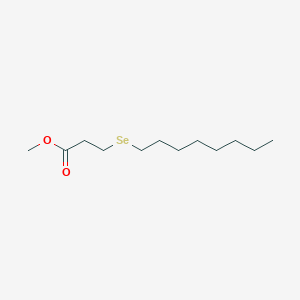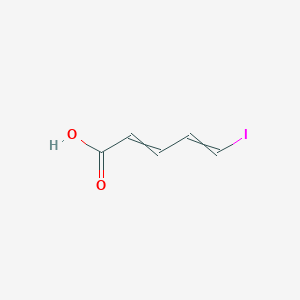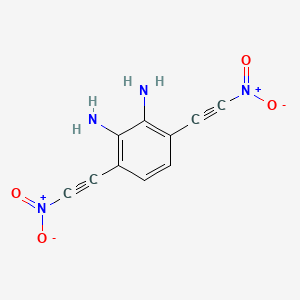
3,6-Bis(nitroethynyl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(nitroethynyl)benzene-1,2-diamine is an organic compound characterized by the presence of two nitroethynyl groups attached to a benzene ring, which also contains two amine groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(nitroethynyl)benzene-1,2-diamine typically involves a multi-step processThe final step involves the reduction of the nitro groups to amine groups under controlled conditions using reducing agents such as zinc powder in ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(nitroethynyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc powder in ethanol or catalytic hydrogenation are used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
3,6-Bis(nitroethynyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 3,6-Bis(nitroethynyl)benzene-1,2-diamine involves its interaction with molecular targets through its reactive nitro and amine groups. These groups can participate in various chemical reactions, such as nucleophilic addition and substitution, leading to the formation of covalent bonds with target molecules. The compound’s ability to undergo redox reactions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-diamine: Lacks the nitroethynyl groups, making it less reactive in certain chemical reactions.
3,6-Dibromobenzene-1,2-diamine: Contains bromine atoms instead of nitroethynyl groups, leading to different reactivity and applications.
Uniqueness
3,6-Bis(nitroethynyl)benzene-1,2-diamine is unique due to the presence of both nitroethynyl and amine groups on the benzene ring. This combination of functional groups provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds .
Properties
CAS No. |
184888-64-0 |
|---|---|
Molecular Formula |
C10H6N4O4 |
Molecular Weight |
246.18 g/mol |
IUPAC Name |
3,6-bis(2-nitroethynyl)benzene-1,2-diamine |
InChI |
InChI=1S/C10H6N4O4/c11-9-7(3-5-13(15)16)1-2-8(10(9)12)4-6-14(17)18/h1-2H,11-12H2 |
InChI Key |
ZXNZYXSYVGVIRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#C[N+](=O)[O-])N)N)C#C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


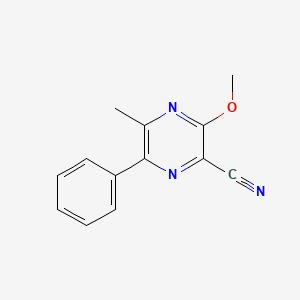
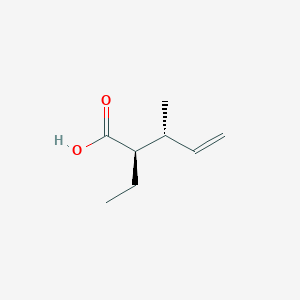
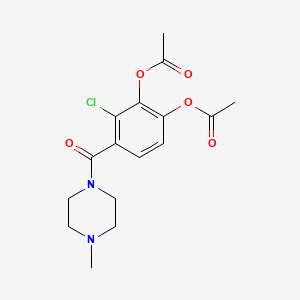
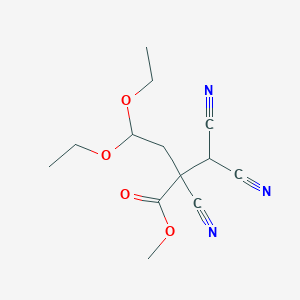


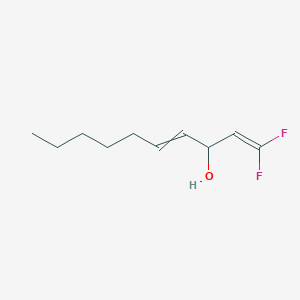
![3-Buten-2-one, 3-[(4-chlorophenyl)hydroxymethyl]-](/img/structure/B14270254.png)
![L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]-](/img/structure/B14270270.png)

